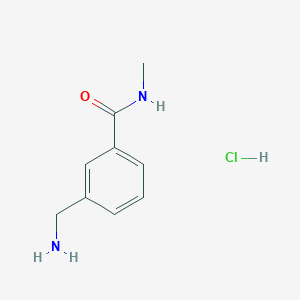

3-(aminomethyl)-N-methylbenzamide hydrochloride

Description

3-(Aminomethyl)-N-methylbenzamide hydrochloride is a benzamide derivative characterized by a methyl-substituted benzamide core with an aminomethyl group at the 3-position of the aromatic ring, protonated as a hydrochloride salt. This structure confers both hydrophilic (via the charged amine) and lipophilic (aromatic ring) properties, making it a versatile scaffold in medicinal chemistry. Its synthesis typically involves coupling 3-(aminomethyl)benzoic acid derivatives with methylamine, followed by salt formation . The compound’s primary applications include serving as an intermediate in drug discovery, particularly for neurological targets like α7 nicotinic acetylcholine receptors (nAChRs), where similar benzamide derivatives have shown promise .

Properties

IUPAC Name |

3-(aminomethyl)-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPWKABXIGQSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655362 | |

| Record name | 3-(Aminomethyl)-N-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916211-48-8 | |

| Record name | 3-(Aminomethyl)-N-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-N-methylbenzamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with benzamide and formaldehyde.

Amination Reaction: The benzamide is reacted with formaldehyde in the presence of ammonia to introduce the aminomethyl group.

Methylation: The resulting compound is then methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-N-methylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like halides and alkylating agents are used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and amides.

Reduction Products: Primary amines.

Substitution Products: Various substituted benzamides.

Scientific Research Applications

Chemical Synthesis

3-(Aminomethyl)-N-methylbenzamide hydrochloride serves as an essential intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, such as:

- Oxidation : The amine group can be oxidized to form imines or nitriles.

- Reduction : It can be reduced to generate secondary or tertiary amines.

- Substitution Reactions : The benzamide moiety can undergo electrophilic aromatic substitution, allowing for the introduction of diverse functional groups.

These reactions are critical for creating derivatives that may exhibit enhanced pharmacological properties or reduced toxicity.

Biological Research

In biological research, this compound has been investigated for its potential as a biochemical probe or inhibitor. Notably, it has shown promise in the following areas:

- Histone Deacetylase Inhibition : The compound has been explored as a selective inhibitor of histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression. For instance, studies have demonstrated that derivatives of this compound can lead to increased acetylation levels of histones, indicating potential antiproliferative effects against cancer cells .

- Antiviral Applications : Research indicates that similar compounds have been implicated in synthesizing agents that inhibit viral infections, such as HIV-1. These compounds block viral entry into host cells, suggesting their utility in developing antiviral therapies.

Medicinal Chemistry

The medicinal chemistry applications of this compound are particularly noteworthy:

- Anticancer Properties : Various derivatives have been synthesized and tested for their anticancer activities. For example, compounds incorporating this structure have shown selective cytotoxicity against melanoma cells, with mechanisms involving HDAC inhibition leading to apoptosis .

- Antimicrobial Activities : There is emerging evidence that this compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and pharmaceuticals. Its ability to enhance solubility when formulated as a hydrochloride salt makes it suitable for various applications in biochemical research and pharmaceutical development.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-(aminomethyl)-N-methylbenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of biological processes and the potential therapeutic effects observed in medical research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Findings :

Positional Isomerism: The 4-aminomethyl analog (Table 1, Row 2) exhibits identical molecular weight but distinct electronic and steric profiles due to the para-substitution. This can alter receptor binding; for example, α7 nAChR agonists like Encenicline hydrochloride () rely on precise substituent positioning for activity .

Halogenation and Alkyl Chain Effects: The 4-chloro-N-isobutyl derivative (Row 3) demonstrates enhanced lipophilicity (logP ~2.5 vs. Such modifications are common in antimicrobial agents .

Heterocyclic Modifications : Introduction of a 1,2,4-oxadiazole ring (Row 4) replaces the amide with a bioisostere, enhancing metabolic stability and hydrogen-bonding capacity, critical for kinase inhibition .

Key Insights :

- Synthetic Accessibility : The parent compound’s synthesis is straightforward (amide coupling), whereas Encenicline requires chiral resolution, increasing complexity and cost .

- Activity vs. Safety Trade-offs : Encenicline’s potent α7 nAChR agonism (EC50 ~0.1 µM) was offset by dose-limiting toxicity, highlighting the need for balanced substituent design in neurological agents .

- Diverse Targets : Derivatives like the triazine-linked benzamide () show kinase inhibition, underscoring the scaffold’s adaptability across therapeutic areas .

Biological Activity

3-(Aminomethyl)-N-methylbenzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H12ClN

- Molecular Weight : 173.65 g/mol

- CAS Number : 916211-48-8

This compound features a benzamide structure with an amino group, which is crucial for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the body. It may function as a ligand for neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

Preliminary studies have demonstrated that this compound has cytotoxic effects on cancer cell lines. For instance, it has been tested against breast, liver, lung, and colon cancer cells, showing promising results in reducing cell viability . The compound's mechanism may involve the induction of apoptosis in cancer cells.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes and cancer progression. Studies have shown that it can significantly inhibit NNMT activity, leading to reduced levels of N-methylnicotinamide in treated cells .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial load after treatment with the compound at varying concentrations.

- Cytotoxicity in Cancer Cells : In vitro testing on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- NNMT Inhibition : A study on NNMT inhibition demonstrated that the compound could reduce MNA levels significantly, indicating its role in modulating metabolic pathways related to cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.